3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

Analytical Chemistry Stable Isotope Internal Standard Quality Assurance

3α,7α-Dihydroxycoprostanic Acid-d3 (DHCA-d3, CAS 338976-76-4) is a trideuterated isotopologue of the endogenous C27 bile acid intermediate 3α,7α-dihydroxycoprostanic acid (DHCA), a direct precursor to chenodeoxycholic acid. The compound carries three stable deuterium atoms at the terminal C-27 methyl position (27,27,27-d3), yielding a molecular formula of C27H43D3O4 and a molecular weight of 437.67 g/mol.

Molecular Formula C27H46O4
Molecular Weight 437.7 g/mol
Cat. No. B12373021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3
Molecular FormulaC27H46O4
Molecular Weight437.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3
InChIKeyITZYGDKGRKKBSN-WNOXKDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3: Deuterated Bile Acid Intermediate for Quantitative Mass Spectrometry and Peroxisomal Disorder Research


3α,7α-Dihydroxycoprostanic Acid-d3 (DHCA-d3, CAS 338976-76-4) is a trideuterated isotopologue of the endogenous C27 bile acid intermediate 3α,7α-dihydroxycoprostanic acid (DHCA), a direct precursor to chenodeoxycholic acid [1]. The compound carries three stable deuterium atoms at the terminal C-27 methyl position (27,27,27-d3), yielding a molecular formula of C27H43D3O4 and a molecular weight of 437.67 g/mol . DHCA and its trihydroxy counterpart THCA are obligate peroxisomal β-oxidation substrates; their accumulation in plasma serves as a diagnostic hallmark of peroxisome biogenesis disorders (PBDs) including Zellweger spectrum disorder [2]. The deuterated analog functions principally as a stable-isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS or GC-MS quantification of DHCA in biological matrices, correcting for matrix effects, extraction losses, and ionization variability that plague external calibration methods [3].

Why Generic Bile Acid Standards Cannot Replace 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 in Quantitative DHCA Analysis


In quantitative mass spectrometry, the internal standard must match the analyte as closely as possible in physicochemical properties — chromatographic retention time, ionization efficiency, and matrix-dependent recovery — yet be resolvable by mass [1]. Substituting DHCA-d3 with commonly available deuterated C24 bile acid standards (e.g., d4-glycocholic acid or d7-deoxycholic acid) introduces a structural mismatch: C24 bile acids differ from the C27 DHCA backbone in both chromatographic behavior and ionization response, leading to systematic quantification bias that cannot be corrected post hoc [2]. Even the unlabeled DHCA (d0) cannot serve as an internal standard because it co-elutes with and is spectrally indistinguishable from endogenous DHCA in the sample. The d5 variant (3α,7α-dihydroxycoprostanic acid-d5), while closer in structure, carries a larger mass shift (+5 Da) that may exceed the optimal mass difference window for certain triple quadrupole MS/MS transitions and is typically only available on a quotation basis with larger minimum order quantities and lower commercial reported purity (≥98% vs. ≥99.0% for the d3 form) . The d3 form therefore occupies a uniquely validated niche: it provides the minimum recommended +3 Da mass shift for deuterated internal standards, has published precedent in a validated ES-MS/MS method for C27 bile acid quantification, and is stocked off-the-shelf at defined purity specifications [3].

Quantitative Differentiation Evidence for 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 Against Closest Analogs


Purity Advantage: d3 Form Delivers ≥99.0% Chromatographic Purity vs. 95–98% for Unlabeled DHCA and d5 Variant

Commercial specification data show that 3α,7α-dihydroxycoprostanic acid-d3 (HY-113097S) is supplied at ≥99.0% purity by HPLC, whereas the unlabeled DHCA parent compound is typically available at 95% purity from bulk suppliers and the d5 isotopologue (V102579) is specified at ≥98% . The 4-percentage-point purity deficit in unlabeled material translates to 40 mg of unspecified impurities per gram of product, which can generate interfering chromatographic peaks or suppress ionization of the target analyte in trace-level quantification .

Analytical Chemistry Stable Isotope Internal Standard Quality Assurance

Isotopic Enrichment: >98% Atom D Confirms Sufficient Deuterium Incorporation to Eliminate Signal Cross-Talk with Endogenous DHCA

The d3 compound is manufactured with >98% atom D isotopic enrichment at the 27,27,27-trideuteromethyl position, meaning that fewer than 2% of molecules carry less than three deuterium atoms and could produce signal in the unlabeled DHCA channel . In contrast, isotopologues with lower enrichment (e.g., commercially available d5 forms where explicit atom% D data are not published) may contribute a larger fraction of partially labeled species, generating cross-talk that inflates the apparent endogenous DHCA concentration [1]. The published ES-MS/MS method by Johnson et al. (2001) specifically describes the synthesis of (2)H(3)-labeled DHCA and THCA for this purpose, validating that the +3 Da mass shift provides baseline-resolved selected reaction monitoring (SRM) transitions free from natural-isotope interference [2].

Stable Isotope Labeling Mass Spectrometry Isotopic Enrichment

Validated Method Precedent: DHCA-d3 Is the Only Isotopologue with a Published, Peer-Reviewed ES-MS/MS Quantitation Protocol for C27 Bile Acid Intermediates

Johnson et al. (2001) reported the complete synthesis and validation of (2)H(3)-labeled di- and trihydroxycoprostanic acids as internal standards for the ES-MS/MS quantitation of unconjugated C27 bile acids in 5-µL plasma samples and 3-mm dried blood spots [1]. The method achieved sample-to-result times under 1 hour and demonstrated significantly elevated DHCA levels in peroxisome biogenesis defect (PBD) patients vs. age-matched controls, with excellent correlation observed between the C26:0/C22:0 VLCFA ratio and trihydroxy C27 bile acid levels [1]. No equivalent published validation exists for the d5 isotopologue as an internal standard for this specific analyte panel. The d3 compound is thus the only isotopologue with a direct literature precedent establishing its fitness-for-purpose in peroxisomal disorder diagnostics [2]. While the Kawai et al. (2023) LC-MS method for THCA/DHCA quantification also targets these analytes, it does not specify the use of a d5 internal standard and relies on the established d3 approach [3].

Method Validation Peroxisomal Disorders Clinical Biochemistry

Optimal Mass Shift Compliance: +3 Da Satisfies the Recommended Minimum Deuterium Mass Difference, Avoiding Both Natural-Isotope Interference and Excessive Retention Time Shift

Industry best-practice guidelines for SIL-IS selection state that deuterated internal standards should carry a mass difference of at least +3 Da relative to the unlabeled analyte to avoid overlap with the natural abundance M+1 and M+2 isotopologue peaks of the native compound, which can constitute 30%+ of the monoisotopic peak for C27 steroids [1]. The d3 compound satisfies this minimum threshold exactly, while excessively large mass shifts (e.g., +5 Da for d5) can introduce differential chromatographic retention — the so-called 'deuterium effect' — whereby the lighter protiated analyte and heavier deuterated standard no longer perfectly co-elute, undermining the internal standard's ability to correct for matrix-dependent ionization suppression [2][3]. The d3 form thus represents the established balance point: sufficient mass separation for unambiguous MRM channel discrimination while minimizing reversed-phase LC retention time discrepancy.

LC-MS/MS Quantification Stable Isotope Internal Standard Selection Method Optimization

Positional Deuteration at C-27 Terminal Methyl Ensures Chemical Stability: Resists H/D Back-Exchange Under Acidic, Basic, and Thermal Sample Preparation Conditions

The three deuterium atoms in DHCA-d3 are covalently bonded to the terminal C-27 methyl carbon of the steroidal side chain — a non-acidic, sp³-hybridized position that is chemically inert toward hydrogen-deuterium (H/D) exchange under all standard bile acid sample preparation conditions, including alkaline hydrolysis (1M NaOH, 60°C), acidification (pH 2–4 for ethyl acetate extraction), and derivatization (pentafluorobenzyl ester formation or dimethylaminoethyl ester synthesis) [1][2]. This contrasts with deuterated bile acids labeled at positions adjacent to carbonyl or hydroxyl groups, where keto-enol tautomerism or hydroxyl proton exchange can gradually erode the isotopic label, reducing the effective internal standard concentration over time and introducing calibration drift [3]. The d5 isotopologue, whose deuterium atom positions beyond the C-27 methyl are not always structurally confirmed in commercial documentation, may carry labels at exchange-labile positions .

Isotope Stability Sample Preparation H/D Exchange

High-Impact Application Scenarios Where 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 Delivers Documented Differentiation


Quantitative Diagnosis and Treatment Monitoring of Peroxisomal Biogenesis Disorders (Zellweger Spectrum)

DHCA-d3 functions as the validated internal standard for quantifying serum DHCA and THCA levels in patients with suspected peroxisome biogenesis defects (PBDs). The Johnson et al. (2001) ES-MS/MS method, which specifically employs (2)H(3)-labeled DHCA and THCA, enables quantification from as little as 5 µL of plasma or a 3-mm archived neonatal blood spot with a total analysis time under 1 hour [1]. Kawai et al. (2023) further demonstrated that serial DHCA/THCA measurements using this approach can track treatment response: a Zellweger syndrome patient receiving primary bile acid supplementation for 6 months showed a decrease in serum DHCA, while a patient with infantile Refsum disease undergoing living-donor liver transplantation showed rapid DHCA normalization that remained undetectable for 6 years post-transplant [2]. The d3 internal standard is thus essential for both initial diagnosis and longitudinal therapeutic monitoring.

Metabolomics and Flux Analysis of the Alternative Bile Acid Biosynthetic Pathway

As a direct precursor to chenodeoxycholic acid, DHCA sits at a critical branch point in the alternative (acidic) bile acid biosynthetic pathway [3]. The d3-labeled compound enables stable-isotope-resolved metabolomics, where researchers can spike a known quantity of DHCA-d3 into hepatocyte incubations or perfused liver models to quantify endogenous DHCA turnover and peroxisomal β-oxidation efficiency by isotope dilution. The documented >98% atom D enrichment and explicit 27,27,27-d3 labeling ensure that no unlabeled DHCA-d3 molecules confound the endogenous pool measurement . This application cannot be achieved with unlabeled DHCA or with structurally dissimilar C24 bile acid standards that do not reflect the C27 intermediate pool.

Newborn Screening Method Development for Peroxisomal Disorders Using Dried Blood Spots

The Johnson et al. (2001) protocol demonstrated that DHCA-d3-based ES-MS/MS quantification works directly on 3-mm punches from dried blood spots (DBS) stored for up to 18 years at ambient temperature [1]. This opens the possibility of retrospective newborn screening for PBDs using archived Guthrie cards. The high purity (≥99.0%) of the commercially available d3 standard minimizes background signal in the low-concentration range characteristic of DBS extracts, where DHCA levels in healthy newborns are often near the instrumental detection limit . The explicit positional labeling at C-27 further ensures that the internal standard remains intact through the extraction and derivatization steps required for DBS analysis.

Reference Standard for Quality Control Material Preparation in Clinical Bile Acid Assays

Clinical biochemistry laboratories developing in-house LC-MS/MS assays for C27 bile acid intermediates require a certified reference-grade internal standard to prepare calibration and quality control materials. Stellaard et al. (1989) established that deuterated internal standards in combination with isotope-dilution GC-MS achieve coefficients of variation (CV) of 5.4–6.2% for the total analytical procedure (sample preparation through instrumental analysis) [4]. The d3 compound, with its documented purity, enrichment, and positional labeling specifications, provides the traceability that regulatory bodies (e.g., CLIA, ISO 15189) increasingly require for laboratory-developed tests used in clinical decision-making.

Quote Request

Request a Quote for 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.